Nonyl isocyanate chemical properties and reactivity
Nonyl isocyanate chemical properties and reactivity
An In-depth Technical Guide to the Chemical Properties and Reactivity of Nonyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonyl isocyanate (C₁₀H₁₉NO) is a linear aliphatic monoisocyanate that serves as a versatile intermediate in organic synthesis.[1] Its high reactivity, stemming from the electrophilic nature of the isocyanate group, allows for a wide range of chemical transformations.[2] This document provides a comprehensive overview of the chemical properties, reactivity, and safe handling protocols for nonyl isocyanate, intended for professionals in research and drug development.
Chemical and Physical Properties
Nonyl isocyanate is a valuable reagent for introducing a nonyl carbamoyl functionality into molecules. Its physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 1-isocyanatononane | PubChem[1] |
| Molecular Formula | C₁₀H₁₉NO | PubChem[1] |
| Molecular Weight | 169.26 g/mol | PubChem[1] |
| Monoisotopic Mass | 169.146664230 Da | PubChem[1] |
| CAS Number | 4184-73-0 | PubChem[1] |
| SMILES | CCCCCCCCCN=C=O | PubChem[1] |
| Physical Form | Waxy Solid (General for similar isocyanates) | 3M SDS[3] |
Reactivity and Reaction Mechanisms
The isocyanate group (–N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide variety of nucleophiles.[2] This reactivity is the cornerstone of its utility in chemical synthesis.[2][4]
Reactions with Nucleophiles
Isocyanates are reactive towards compounds containing active hydrogen atoms, including alcohols, amines, and water.[4][5] The general mechanism involves the nucleophilic attack on the carbonyl carbon of the isocyanate group.[2]
-
With Alcohols: Nonyl isocyanate reacts with alcohols to form stable urethane (carbamate) linkages. This reaction is fundamental in the synthesis of polyurethanes when diisocyanates are reacted with polyols.[4]
-
Reaction: R-NCO + R'-OH → R-NH-CO-OR'
-
-
With Amines: The reaction with primary or secondary amines is typically very rapid and yields substituted ureas.[4] The reaction with a primary amine is generally faster than with an alcohol.[6][7]
-
Reaction: R-NCO + R'₂NH → R-NH-CO-NR'₂
-
-
With Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to a primary amine and carbon dioxide gas.[4][5] This reaction can be a nuisance in coating applications, as the CO₂ generated can cause bubbling.[6] The newly formed amine can then react with another isocyanate molecule to form a urea.
-
Reaction: R-NCO + H₂O → [R-NH-COOH] → R-NH₂ + CO₂
-
Self-Reactivity and Polymerization
Under certain conditions, such as in the presence of specific catalysts or at elevated temperatures, aliphatic isocyanates can react with themselves. They can trimerize to form highly stable, six-membered isocyanurate rings.[4]
Incompatible Materials
Isocyanates are incompatible with a wide range of substances. Exothermic and potentially vigorous reactions can occur with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides.[5] Acids and bases can initiate polymerization reactions.[5]
Caption: Reaction of Nonyl Isocyanate with an Alcohol.
Synthesis Methodologies
While nonyl isocyanate is commercially available, understanding its synthesis is crucial for research applications. Isocyanates are generally synthesized via several key industrial and laboratory methods.
Phosgenation of Primary Amines (Industrial Method)
The most common industrial route to isocyanates involves the reaction of a primary amine with phosgene (COCl₂).[4]
-
Protocol: This reaction proceeds through a carbamoyl chloride intermediate. Due to the extreme toxicity of phosgene, this method requires specialized equipment and stringent safety precautions.[4]
-
Nonylamine (C₉H₁₉NH₂) is treated with phosgene.
-
The reaction produces nonyl isocyanate and two equivalents of hydrogen chloride (HCl).
-
Reaction: C₉H₁₉NH₂ + COCl₂ → C₉H₁₉NCO + 2 HCl
-
Non-Phosgene Rearrangement Reactions (Laboratory Methods)
Safer, non-phosgene routes are often preferred for laboratory-scale synthesis.[2] These methods typically involve the rearrangement of an intermediate.
-
Curtius Rearrangement: This method involves the thermal or photochemical decomposition of an acyl azide. The acyl azide rearranges to form the isocyanate with the loss of nitrogen gas.[2][8] This reaction is known for its tolerance of a wide variety of functional groups.[2]
-
Protocol:
-
A carboxylic acid is converted to an acyl chloride.
-
The acyl chloride is reacted with sodium azide to form the acyl azide.
-
The acyl azide is carefully heated or irradiated to induce rearrangement to the isocyanate.
-
-
-
Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[2]
-
Lossen Rearrangement: This involves the conversion of a hydroxamic acid or its derivative to an isocyanate.[2][8]
Safety and Handling
Nonyl isocyanate is a hazardous chemical and requires strict adherence to safety protocols. It is harmful if swallowed, inhaled, or in contact with skin.[1] It causes skin irritation and serious eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][9]
Hazard Classifications
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful[1]
-
Skin Corrosion/Irritation: Causes skin irritation[1]
-
Eye Damage/Irritation: Causes serious eye irritation[1]
-
Respiratory Sensitization: May cause allergy or asthma symptoms[1][9]
Recommended Handling Procedures
-
Engineering Controls: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[3]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Clothing: A lab coat or protective clothing is required to prevent skin contact.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[3]
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials, particularly water and amines.[3] Keep containers tightly closed to prevent moisture contamination, which can lead to a buildup of pressure from CO₂ evolution.[3]
-
Spill and Disposal: In case of a spill, contain the material and clean up using an absorbent material. Dispose of waste in accordance with local, state, and federal regulations.[10]
Caption: Safe Handling Workflow for Nonyl Isocyanate.
References
- 1. Nonyl isocyanate | C10H19NO | CID 11275250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-(+)-2-Nonyl isocyanate | 745783-85-1 | Benchchem [benchchem.com]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. Isocyanate - Wikipedia [en.wikipedia.org]
- 5. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. pcimag.com [pcimag.com]
- 7. researchgate.net [researchgate.net]
- 8. Isocyanate synthesis by substitution [organic-chemistry.org]
- 9. gaco.com [gaco.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
